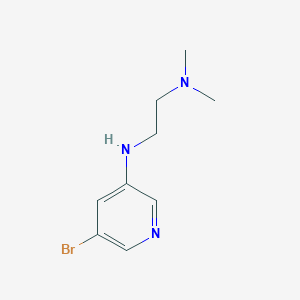
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as FIPI, is a small molecule inhibitor that is used in scientific research. It is a phospholipase D (PLD) inhibitor and has been studied extensively due to its potential applications in various fields.
Mécanisme D'action
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide is a PLD inhibitor, which means that it inhibits the activity of the enzyme phospholipase D. PLD is an important enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, which is a key signaling molecule in many cellular processes. By inhibiting PLD, N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide disrupts these cellular processes and can have a range of effects depending on the specific context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide depend on the specific context in which it is used. In cancer research, N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuroscience, N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been studied for its potential role in regulating synaptic plasticity and neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments is its specificity for PLD, which allows researchers to study the specific effects of PLD inhibition. However, one limitation is that N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide can have off-target effects, which can complicate the interpretation of results. Additionally, the synthesis of N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide can be complex and time-consuming, which can limit its availability for researchers.
Orientations Futures
There are many potential future directions for research on N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide. One area of interest is in cancer research, where N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide could be studied as a potential treatment for a range of cancers. In inflammation, N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide could be studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In neuroscience, N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide could be studied for its potential role in regulating synaptic plasticity and neuronal survival, and could be used as a tool to study the role of PLD in these processes. Overall, there is still much to be learned about the potential applications of N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide in various fields, and further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction between 4-fluoro-2-methylbenzoic acid and 3-amino-4-cyanobenzoic acid, followed by the addition of thionyl chloride and then the reaction with 3-hydroxy-2-naphthoic acid. The final product is obtained by reacting the intermediate with 2-amino-4-methylquinoline.
Applications De Recherche Scientifique
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neuroscience. It has been shown to have anti-tumor properties, and has been studied as a potential treatment for breast cancer, prostate cancer, and melanoma. N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been studied for its anti-inflammatory properties, and has been shown to reduce inflammation in animal models of asthma and arthritis. In neuroscience, N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been studied for its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-8-12(18)6-7-14(10)19-17(22)15-9-11-4-2-3-5-13(11)16(21)20-15/h2-9H,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPGTYXKVWEXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)
![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)


![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)

![2-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B7637390.png)
![N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637395.png)


